4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound that features a combination of benzenesulfonyl, fluorophenyl, thiophene, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the Benzenesulfonyl Group: This can be done using sulfonylation reactions with benzenesulfonyl chloride.
Incorporation of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the complex structure of the oxazole and thiophene rings.
Benzenesulfonyl Chloride: Contains the benzenesulfonyl group but is a simpler molecule used primarily as a reagent.
Thiophene-2-carboxylic Acid: Contains the thiophene ring but lacks the other functional groups present in the target compound.
Uniqueness
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine is unique due to its combination of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S2/c20-13-8-10-14(11-9-13)21-18-19(22-17(25-18)16-7-4-12-26-16)27(23,24)15-5-2-1-3-6-15/h1-12,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCRKXITXWDYSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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